molecular formula C15H16N2O3S B5713459 N'-(4-ethoxybenzenesulfonyl)benzenecarboximidamide

N'-(4-ethoxybenzenesulfonyl)benzenecarboximidamide

Cat. No.: B5713459
M. Wt: 304.4 g/mol
InChI Key: UEKVOQXUKKPDLV-UHFFFAOYSA-N
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Description

N’-(4-ethoxybenzenesulfonyl)benzenecarboximidamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase. The presence of both sulfonyl and carboximidamide groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ethoxybenzenesulfonyl)benzenecarboximidamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with benzenecarboximidamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of N’-(4-ethoxybenzenesulfonyl)benzenecarboximidamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ethoxybenzenesulfonyl)benzenecarboximidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides .

Scientific Research Applications

N’-(4-ethoxybenzenesulfonyl)benzenecarboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.

    Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-(4-ethoxybenzenesulfonyl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced tumor growth in cancer research .

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-methylbenzenesulfonyl)benzenecarboximidamide
  • N’-(4-chlorobenzenesulfonyl)benzenecarboximidamide
  • N’-(4-methoxybenzenesulfonyl)benzenecarboximidamide

Uniqueness

N’-(4-ethoxybenzenesulfonyl)benzenecarboximidamide is unique due to the presence of the ethoxy group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N'-(4-ethoxyphenyl)sulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-2-20-13-8-10-14(11-9-13)21(18,19)17-15(16)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKVOQXUKKPDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26724232
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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